molecular formula C22H26N6O3 B2955101 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223837-32-8

2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2955101
Número CAS: 1223837-32-8
Peso molecular: 422.489
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by:

  • N-Cyclopentyl carboxamide at position 8, contributing to lipophilicity and steric bulk.
  • 3-Methylbutyl (isopentyl) substituent at position 4, influencing hydrophobic interactions and metabolic stability.

Its synthesis likely follows routes involving cyclization and alkylation, as seen in analogous compounds (e.g., ).

Propiedades

IUPAC Name

2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-14(2)9-11-26-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(26)25-27(12-10-23)22(28)31/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZZKTBMORYGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, typically starting with the formation of the triazoloquinazoline core. Common synthetic routes include:

Mecanismo De Acción

The mechanism of action of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparación Con Compuestos Similares

Core Scaffold and Substituent Variations

The target compound shares a triazolo[4,3-a]quinazoline core with several analogs, differing primarily in substituent patterns (Table 1). Key structural variations include:

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name (CAS or Identifier) Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 2-cyanomethyl, 4-(3-methylbutyl), N-cyclopentyl Not explicitly given ~500 (estimated) High lipophilicity, polar cyanide group
N-Cyclohexyl-4-methyl-2-[(4-methylbenzyl)-... (1105212-78-9) 2-(4-methylbenzyl), 4-methyl, N-cyclohexyl C25H27N5O3 445.5 Increased aromaticity, rigid benzyl group
1-((2-Chlorobenzyl)thio)-N-cyclopentyl-... (1114830-34-0) 1-(2-chlorobenzylthio), 4-isobutyl C26H28ClN5O2S 510.1 Sulfur-containing moiety, halogenated substituent
2-(2-(Cyclopentylamino)-2-oxoethyl)-N-isopropyl-... (1223851-53-3) 2-(cyclopentylamino-ethyl), 4-(4-methylbenzyl) Not provided Not provided Branched alkyl chain, tertiary amide

Key Observations :

  • Substituent Effects on Molecular Weight : Halogenation (e.g., chlorine in ) increases molecular weight significantly.
  • Lipophilicity : The 3-methylbutyl group in the target compound enhances hydrophobicity compared to methylbenzyl () or isobutyl () groups.
  • Functional Group Diversity: The cyanomethyl group in the target compound introduces polarity, contrasting with sulfur or benzyl groups in analogs.

Structure-Activity Relationship (SAR) Considerations

While direct pharmacological data for the target compound are absent, SAR trends from analogous triazoloquinazolines and triazolopyrimidines () suggest:

  • N-Substituted Carboxamides : Cycloalkyl groups (e.g., cyclopentyl vs. cyclohexyl) modulate receptor binding through steric effects. Cyclopentyl may offer optimal cavity fit in certain targets.
  • Position 4 Substituents : Bulky alkyl chains (e.g., 3-methylbutyl) enhance metabolic stability but may reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-triazoloquinazoline-8-carboxamide?

  • Methodological Answer : The synthesis of structurally analogous triazoloquinazolines typically involves cyclocondensation of precursors like carboxamide derivatives with triazene intermediates under controlled conditions. For example, cyclopentyl-substituted triazoloquinazolines are synthesized via nucleophilic substitution or palladium-catalyzed coupling, followed by oxidation to introduce the dioxo moiety. A stepwise approach (e.g., GP1 and GP2 procedures from ) using diaryliodonium salts as intermediates is recommended for regioselectivity. Optimization via Design of Experiments (DoE) can minimize byproducts (e.g., as demonstrated in for diphenyldiazomethane synthesis) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Analyze chemical shifts for the cyanomethyl (~δ 3.5–4.0 ppm) and cyclopentyl groups (multiplet at δ 1.5–2.0 ppm). Compare with literature data for analogous triazoloquinazolines (e.g., 5-cyclopentyl derivatives in ).
  • LC-MS : Confirm molecular weight (e.g., m/z ~450–500 for similar compounds in ).
  • Elemental Analysis : Validate C, H, N content (deviations >0.3% suggest impurities) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies in splitting patterns may arise from dynamic effects (e.g., restricted rotation of the cyclopentyl group). Use variable-temperature NMR to assess conformational flexibility. For example, broadening or splitting at low temperatures (e.g., −40°C) indicates hindered rotation. DFT calculations (as in ) can model preferred conformers and predict coupling constants .

Q. What strategies mitigate byproduct formation during the introduction of the 3-methylbutyl substituent?

  • Methodological Answer : The steric bulk of 3-methylbutyl may lead to incomplete substitution. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Employ Pd(OAc)₂/Xantphos systems for selective alkylation (analogous to triazoloquinazoline synthesis in ).
  • Byproduct Tracking : Use HPLC-MS to identify side products (e.g., dealkylated intermediates) and adjust reaction stoichiometry .

Q. How does the cyanomethyl group influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : The electron-withdrawing cyanomethyl group alters the electron density of the triazole ring, potentially enhancing binding to biological targets (e.g., GABA receptors). Perform Hammett analysis or DFT-based electrostatic potential mapping (as in ) to quantify electronic effects. Compare with analogues lacking the cyanomethyl group (e.g., using SAR data from ) .

Data-Driven Analysis

Q. How can researchers reconcile discrepancies in reported yields for triazoloquinazoline derivatives?

  • Methodological Answer : Yield variations often stem from differences in purification methods or starting material quality. For example, triazoloquinazolines with cyclopentyl groups () show yields of 39–45% when purified via silica gel chromatography, but recrystallization may improve purity at the cost of yield. Use comparative tables (e.g., Table 1 in ) to identify optimal protocols for specific substituents .

Q. What computational methods are suitable for predicting the compound’s crystallographic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal, but if crystals are unavailable, use DFT-based geometry optimization (e.g., B3LYP/6-31G* level) to predict bond lengths and angles. Compare with SC-XRD data from analogous triazoloquinazolines (e.g., ) to validate models .

Pharmacological Research

Q. How can the anticonvulsant potential of this compound be evaluated preclinically?

  • Methodological Answer : Follow protocols from :

  • In Vitro : Perform GABA receptor binding assays using radiolabeled ligands.
  • In Vivo : Use the PTZ-induced seizures model in mice. Administer 10–100 mg/kg doses and monitor latency to seizure onset.
  • Docking Studies : Model interactions with GABAₐ receptor subunits (e.g., α1β2γ2) using AutoDock Vina .

Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?

  • Methodological Answer : Poor solubility or metabolic instability may limit translational relevance. Address this by:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles.
  • Metabolic Profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of the triazole ring) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.